molecular formula C8H10N2O3S B13317410 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13317410
M. Wt: 214.24 g/mol
InChI Key: VKHYYWYCUPEFJD-UHFFFAOYSA-N
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Description

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1537301-82-8) is a high-value chemical building block with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol. It is supplied with a minimum purity of 95% and requires storage at 2-8°C . This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, where it can serve as a stable replacement for ester and amide functional groups, thereby improving the metabolic stability of potential drug candidates . The 1,2,4-oxadiazole ring is found in several commercial drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, making it a key scaffold in novel drug discovery programs . The thian (thiane) moiety appended to the heterocycle adds complexity and can influence the compound's lipophilicity and overall pharmacokinetic profile. This reagent is intended for use in pharmaceutical research, high-throughput screening, and as a synthetic intermediate for the development of new bioactive molecules. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-(thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-14-5/h5H,1-4H2,(H,11,12)

InChI Key

VKHYYWYCUPEFJD-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A common and reliable method to synthesize 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with carboxylic acid derivatives (esters, acid chlorides, or anhydrides). For 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, the key intermediate is the amidoxime derived from thian-2-carbaldehyde or thian-2-yl-substituted nitriles.

Typical steps:

  • Preparation of the amidoxime by reaction of the thian-2-yl nitrile with hydroxylamine hydrochloride under basic conditions.
  • Activation of the carboxylic acid moiety or use of an acid chloride derivative.
  • Cyclodehydration under dehydrating agents like phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via microwave-assisted heating to promote ring closure forming the 1,2,4-oxadiazole ring.

This method is well-documented for aromatic and heteroaromatic substrates, including thiophene derivatives closely related to thian rings.

One-Pot Homocoupling of Chloroarylaldoximes

Recent advances have demonstrated the synthesis of 3,5-diaryl-1,2,4-oxadiazoles via one-pot homocoupling of chloroarylaldoximes using N-chlorosuccinimide (NCS) and cesium carbonate as base. This method can be adapted for heteroaryl aldoximes such as those derived from thian-2-carbaldehyde, enabling direct formation of 5-(Thian-2-yl)-1,2,4-oxadiazole derivatives.

Key features:

  • Mild conditions with good yields (19%-78% depending on substrate).
  • Avoids the need for pre-formed acid chlorides or anhydrides.
  • Green and convenient one-pot procedure.
  • Limitations include incompatibility with aliphatic aldehydes or substrates bearing strongly activating groups.

Rearrangement of Acylated Tetrazoles

A patented industrially relevant method involves the selective acylation of 5-substituted-1H-tetrazoles followed by thermal rearrangement to yield 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid esters. While this patent focuses on 1,3,4-oxadiazoles, similar rearrangement strategies can be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Detailed Synthetic Route Example for 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

Step Reaction Type Reagents/Conditions Outcome/Intermediate Notes
1 Amidoxime Formation Thian-2-yl nitrile + Hydroxylamine hydrochloride, base (NaOH), ethanol, reflux 5-(Thian-2-yl) amidoxime High yield, standard amidoxime preparation
2 Activation of Carboxylic Acid Use of carboxylic acid chloride or anhydride (e.g., oxalyl chloride) Activated acid derivative Ensures efficient cyclization
3 Cyclodehydration (Ring Closure) POCl3 or PPA, reflux or microwave irradiation 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Formation of oxadiazole ring
4 Purification Recrystallization or chromatography Pure target compound Characterization by NMR, IR, MS

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the oxadiazole ring protons and thian-2-yl substituent aromatic protons.
  • Infrared Spectroscopy (IR): Strong absorption bands for carboxylic acid (broad O–H stretch ~3200–2500 cm⁻¹, C=O stretch ~1700 cm⁻¹) and oxadiazole ring vibrations.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.
  • Elemental Analysis: Confirms purity and correct elemental composition.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%) Scalability Environmental Impact
Amidoxime cyclization with acid derivatives High specificity, well-established, versatile Requires preparation of acid chloride/anhydride 60-85 Good Moderate (use of POCl3)
One-pot homocoupling of chloroarylaldoximes Simple, green, one-pot, mild conditions Limited to aromatic/heteroaromatic substrates 19-78 Moderate Low (green chemistry)
Tetrazole acylation and rearrangement (patented) Industrially viable, high yield Use of expensive reagents, specific to 1,3,4-oxadiazoles >80 Excellent Moderate

Research Findings and Optimization Notes

  • The one-pot homocoupling method has been demonstrated to work effectively for thiophene derivatives, which are structurally similar to thian rings, suggesting applicability to 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid synthesis.
  • Amidoxime cyclization remains the gold standard for oxadiazole ring formation, with flexibility in modifying substituents and functional groups.
  • Microwave-assisted synthesis can reduce reaction times and improve yields in cyclodehydration steps, offering a greener alternative to traditional heating methods.
  • Avoidance of harsh reagents like POCl3 is possible by using alternative dehydrating agents or catalytic systems, improving environmental profiles.
  • Industrial scale synthesis benefits from the tetrazole rearrangement route due to its high yield and operational simplicity, although reagent cost is a consideration.

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 can undergo standard transformations:

Reaction Type Reagents Product
AmidationThien-2-yl amine, EDC·HCl, DMAPThien-2-yl amide derivative
EsterificationAlcohol, HCl (catalyst)Thien-2-yl ester
Thioester FormationLawesson’s reagentThioester derivative

Biological Activity Trends

While not directly applicable to the thien-2-yl derivative, 1,2,4-oxadiazole cores with electron-withdrawing groups (e.g., nitro, halogens) exhibit enhanced biological activity, including cytotoxicity and apoptosis induction in cancer cell lines . Substitutions at the 5-position (e.g., thien-2-yl) may modulate these effects.

Key Challenges and Considerations

  • Stability : Oxadiazole rings are generally stable, but thien-2-yl groups may require careful handling due to potential redox activity.

  • Regioselectivity : Cyclization methods (e.g., p-TsCl) must control regioselectivity to avoid undesired isomers .

  • Functional Group Compatibility : The presence of a carboxylic acid may interfere with some coupling reactions, necessitating protection/deprotection strategies.

Based on synthesis trends in 1,2,4-oxadiazole chemistry .

Scientific Research Applications

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at position 5 of the 1,2,4-oxadiazole-3-carboxylic acid scaffold significantly alter molecular weight, polarity, and solubility. Key examples include:

Compound (Position 5 Substituent) Molecular Weight (g/mol) Key Features References
5-(4-Methoxyphenyl) 220.16 Enhanced polarity due to methoxy group; potential metabolic stability.
5-(3-Methoxythiophen-2-yl) 226.21 Electron-rich thiophene with methoxy substitution; may improve solubility.
5-(3-Chlorothiophen-2-yl) 230.63 Chlorine increases lipophilicity; potential for halogen bonding.
5-(3-Bromophenyl) 269.05 Bromine enhances molecular weight and lipophilicity.
5-Methyl 128.10 Compact substituent; likely higher solubility but reduced steric bulk.
5-(2,4,5-Trimethylfuran-3-yl) 222.20 Furan ring introduces oxygen-based polarity; trimethyl groups add bulk.

Key Observations :

  • Thiophene vs.
  • Halogen Effects : Chlorine and bromine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is C8H10N2O3SC_8H_{10}N_2O_3S with a molecular weight of 214.24 g/mol. The compound features a thiazole ring fused with an oxadiazole structure, contributing to its biological activity.

PropertyValue
Molecular FormulaC8H10N2O3SC_8H_{10}N_2O_3S
Molecular Weight214.24 g/mol
CAS Number1537301-82-8

Biological Activity Overview

Research has highlighted several biological activities associated with oxadiazole derivatives, including:

  • Anticancer Activity : Compounds in the oxadiazole family have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating dose-dependent activity .
  • Antimicrobial Properties : Some oxadiazole derivatives exhibit potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. Specific studies have indicated that certain derivatives can inhibit the growth of these pathogens effectively .
  • Anti-inflammatory Effects : Certain compounds have been evaluated for their anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo .

The mechanisms through which 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its biological effects include:

  • Inhibition of Topoisomerase I : Some derivatives have been found to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells .
  • Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various oxadiazole derivatives:

  • Anticancer Studies : A study evaluated the cytotoxicity of several 1,2,4-oxadiazole derivatives against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The results indicated that some compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
  • Antitubercular Activity : Research on new oxadiazole compounds demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives showing activity against drug-resistant strains. For example, compound 3a was noted for its excellent metabolic stability and bioavailability .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have allowed researchers to identify key structural features that enhance biological activity. Modifications in the substituents on the oxadiazole ring significantly impact potency against various targets .

Q & A

What are the recommended synthetic routes for 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves cyclocondensation of thian-2-carboxylic acid derivatives with amidoximes under acidic reflux conditions. For example, acetic acid is often used as both solvent and catalyst, with sodium acetate to buffer pH. Reaction optimization (e.g., molar ratios, reflux duration) is critical: prolonged heating (>5 hours) may degrade sensitive intermediates, while stoichiometric imbalances can lead to byproducts like unreacted thian-2-yl precursors . Yield improvements (≥70%) are achieved by stepwise purification via recrystallization from DMF/acetic acid mixtures .

How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from tautomeric equilibria or impurities. To address this:

  • Perform HPLC-MS to confirm purity (>95%) and rule out degradation products .
  • Use pH-dependent solubility profiling (e.g., in buffers from pH 2–10) to identify ionizable groups influencing solubility .
  • Compare experimental data with computational predictions (e.g., COSMO-RS models) to validate trends .

What advanced techniques are recommended for characterizing its tautomeric behavior?

Methodological Answer:
The oxadiazole-thiol/thione tautomerism can be studied via:

  • Variable-temperature NMR : Monitor proton shifts in DMSO-d6 or CDCl3 to detect equilibrium shifts .
  • X-ray crystallography : Resolve solid-state tautomeric preferences, as seen in analogous 1,3,4-oxadiazole derivatives .
  • FT-IR spectroscopy : Identify S-H (2500–2600 cm⁻¹) or C=S (1200–1250 cm⁻¹) stretches to confirm dominant tautomers .

How should researchers design enzyme inhibition assays to evaluate its bioactivity?

Methodological Answer:
For target-specific studies (e.g., cyclooxygenase-2 inhibition):

  • Use molecular docking (AutoDock Vina) to predict binding modes to the enzyme’s active site, prioritizing residues like Arg120 and Tyr355 .
  • Validate with in vitro enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., Diclofenac as a positive control) .
  • Cross-reference with cell-based assays (e.g., COX-2 expression in RAW 264.7 macrophages) to assess cellular permeability .

What strategies mitigate decomposition during long-term storage?

Methodological Answer:
Degradation pathways (e.g., hydrolysis of the oxadiazole ring) can be minimized by:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce moisture exposure .
  • Stability-indicating HPLC : Monitor degradation products (e.g., carboxylic acid derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Excipient screening : Use stabilizers like trehalose or mannitol in solid dispersions .

How does the thian-2-yl substituent influence electronic properties?

Methodological Answer:
The thian-2-yl group contributes to electron-deficient aromatic systems, as shown by:

  • Cyclic voltammetry : Measure reduction potentials (e.g., -1.2 V vs. Ag/AgCl) to quantify electron-withdrawing effects .
  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to correlate with reactivity in nucleophilic substitutions .

What chromatographic methods are optimal for separating diastereomers or regioisomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Reverse-phase HPLC : Employ a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to separate regioisomers .

How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • Molecular dynamics simulations : Predict hydrolytic susceptibility by simulating water interaction with the oxadiazole ring .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with half-life in aqueous buffers .

What are the pitfalls in interpreting mass spectrometry data for this compound?

Methodological Answer:

  • In-source fragmentation : Use low ionization energies (ESI+, 20 eV) to avoid misinterpretation of [M+H]+ peaks as degradation products .
  • Adduct formation : Add 0.1% formic acid to mobile phases to suppress sodium adducts ([M+Na]+) .

How can researchers address low yields in scale-up synthesis?

Methodological Answer:

  • Flow chemistry : Improve heat transfer and mixing efficiency for exothermic cyclization steps .
  • DoE (Design of Experiments) : Optimize parameters like temperature (80–100°C) and catalyst loading (5–10 mol% AcOH) using response surface methodology .

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